molecular formula C10H11BrO3 B2662039 3-Bromo-2-(dimethoxymethyl)benzaldehyde CAS No. 2365419-00-5

3-Bromo-2-(dimethoxymethyl)benzaldehyde

Cat. No.: B2662039
CAS No.: 2365419-00-5
M. Wt: 259.099
InChI Key: VBLKBYLXXZAXIR-UHFFFAOYSA-N
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Description

3-Bromo-2-(dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is characterized by the presence of a bromine atom and a dimethoxymethyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Bromo-2-(dimethoxymethyl)benzaldehyde typically involves the bromination of 2-(dimethoxymethyl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Bromo-2-(dimethoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-2-(dimethoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethoxymethyl)benzaldehyde depends on the specific context in which it is used. In chemical reactions, the bromine atom and the aldehyde group are key functional groups that participate in various transformations. The molecular targets and pathways involved can vary widely, depending on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

3-Bromo-2-(dimethoxymethyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-bromo-2-(dimethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKBYLXXZAXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC=C1Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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